3-Acétylthiazolidine-2-thione

Vue d'ensemble

Description

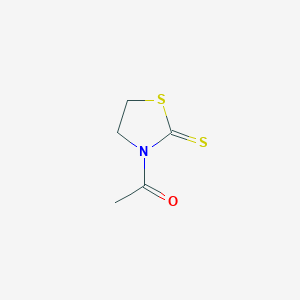

3-Acetylthiazolidine-2-thione is a heterocyclic compound with the molecular formula C₅H₇NOS₂. It is a derivative of thiazolidine, featuring an acetyl group at the third position and a thione group at the second position.

Applications De Recherche Scientifique

3-Acetylthiazolidine-2-thione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a precursor in the development of pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Mécanisme D'action

Target of Action

Thiazolidine-2-thione derivatives, a class of compounds to which 3-acetylthiazolidine-2-thione belongs, have been synthesized as inhibitors of xanthine oxidase (xo), a key enzyme in the generation and development of hyperuricemia .

Mode of Action

It has been used in the highly enantioselective aldol-type reaction forming various β-hydroxy carbonyl compounds . This reaction is achieved via divalent tin enolate employing chiral diamine derived from (S)-proline as a ligand .

Biochemical Pathways

Given its potential role as an xo inhibitor , it may impact purine metabolism, where XO plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid.

Result of Action

As a potential xo inhibitor , it could potentially reduce the production of uric acid, thereby mitigating the symptoms of conditions like gout and hyperuricemia.

Analyse Biochimique

Biochemical Properties

3-Acetylthiazolidine-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with xanthine oxidase, an enzyme involved in purine metabolism. 3-Acetylthiazolidine-2-thione acts as an inhibitor of xanthine oxidase, reducing the production of uric acid and potentially alleviating conditions like hyperuricemia . Additionally, it forms hydrogen bonds with amino acid residues in the active sites of enzymes, stabilizing the enzyme-substrate complex and modulating enzymatic activity .

Cellular Effects

3-Acetylthiazolidine-2-thione affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Moreover, 3-Acetylthiazolidine-2-thione modulates the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

The molecular mechanism of 3-Acetylthiazolidine-2-thione involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with xanthine oxidase involves the formation of hydrogen bonds with key amino acid residues, leading to enzyme inhibition . Additionally, 3-Acetylthiazolidine-2-thione can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetylthiazolidine-2-thione change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that 3-Acetylthiazolidine-2-thione maintains its inhibitory effects on enzymes like xanthine oxidase over extended periods, although its potency may decrease due to gradual degradation . In vitro studies have demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 3-Acetylthiazolidine-2-thione vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits, such as reducing uric acid levels and alleviating symptoms of hyperuricemia . At higher doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3-Acetylthiazolidine-2-thione is involved in several metabolic pathways. It interacts with enzymes like xanthine oxidase, influencing purine metabolism and reducing uric acid production . Additionally, it affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3-Acetylthiazolidine-2-thione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors like tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 3-Acetylthiazolidine-2-thione plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization enhances its ability to modulate cellular processes and exert its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Acetylthiazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of thiazolidine-2-thione with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of 3-acetylthiazolidine-2-thione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Acetylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Comparaison Avec Des Composés Similaires

Thiazolidine-2-thione: A closely related compound with similar chemical properties but lacking the acetyl group.

Thiazole: Another heterocyclic compound with a similar ring structure but different functional groups.

Thiazolidinedione: A class of compounds with a similar core structure but different substituents, often used in diabetes treatment.

Uniqueness: 3-Acetylthiazolidine-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl group enhances its solubility and reactivity compared to other thiazolidine derivatives .

Activité Biologique

3-Acetylthiazolidine-2-thione is a significant heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

3-Acetylthiazolidine-2-thione consists of a five-membered ring containing sulfur and nitrogen, which contributes to its unique reactivity and biological activity. The compound can exist in two tautomeric forms: thione and thiol, influencing its interaction with biological systems.

Biological Activities

The biological activities of 3-acetylthiazolidine-2-thione can be categorized into several key areas:

-

Xanthine Oxidase Inhibition :

- Research has demonstrated that derivatives of thiazolidine-2-thione exhibit potent xanthine oxidase (XO) inhibitory activity. For instance, one derivative showed an IC50 value of 3.56 µmol/L, significantly more potent than allopurinol, a standard treatment for hyperuricemia . This inhibition is crucial as XO plays a pivotal role in uric acid production.

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

-

Interaction with Biological Molecules :

- The thiazolidine ring can chemically react with nucleophilic biomolecules like cysteine residues in proteins, leading to significant biological effects such as the activation of ion channels (e.g., TRPA1) associated with pain perception . This interaction underscores the compound's role in modulating physiological responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups on the thiazolidine ring are critical for enhancing biological activity. For example:

- The presence of phenyl-sulfonamide groups has been identified as essential for maximizing XO inhibitory action .

- Variations in substituents on the thiazolidine ring influence both potency and selectivity towards different biological targets .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of 3-acetylthiazolidine-2-thione:

Propriétés

IUPAC Name |

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOBFBQWISCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472759 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76397-53-0 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-acetylthiazolidine-2-thione a valuable reagent in asymmetric synthesis?

A1: 3-Acetylthiazolidine-2-thione can act as a chiral auxiliary, a temporary chiral unit attached to an achiral molecule to control the stereochemical outcome of a reaction. Specifically, it facilitates the formation of chiral β-hydroxy carbonyl compounds, which are important building blocks for various pharmaceuticals and natural products. [, ]

Q2: How does 3-acetylthiazolidine-2-thione contribute to enantioselectivity in aldol-type reactions?

A2: Research suggests that 3-acetylthiazolidine-2-thione, upon deprotonation, forms a divalent tin enolate in the presence of tin(II) reagents. [, ] This tin enolate, when combined with chiral diamine ligands derived from (S)-proline, creates a chiral environment. This environment allows for the selective approach of achiral aldehydes to the enolate, ultimately leading to the formation of a specific enantiomer of the β-hydroxy carbonyl product. [, ]

Q3: What are the advantages of using 3-acetylthiazolidine-2-thione compared to other chiral auxiliaries for this type of reaction?

A3: One notable advantage is the ease of removing the 3-acetylthiazolidine-2-thione auxiliary after the aldol reaction. This removal can be achieved under mild conditions via methanolysis, simplifying the purification process. [] Additionally, the research highlights the effectiveness of amino alcohol-derived thiazolidinethiones like 4-(S)-IPTT and 4(S)-ETT as chiral auxiliaries in this context. [] This suggests that 3-acetylthiazolidine-2-thione and its derivatives offer a versatile platform for developing efficient and enantioselective aldol reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.